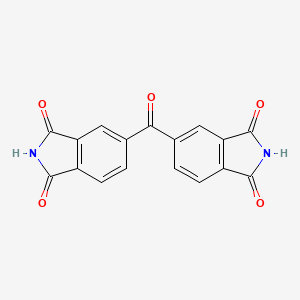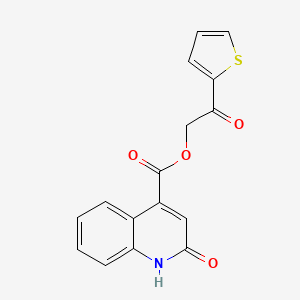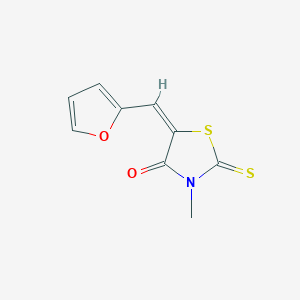
5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound with the molecular formula C₁₇H₈N₂O₅ This compound is characterized by its unique structure, which includes two isoindole-1,3-dione groups connected by a carbonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves the reaction of 3,3’,4,4’-benzophenonetetracarboxylic dianhydride with ammonia or primary amines. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 100-150°C
Catalysts: None required, but sometimes acid catalysts like acetic acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: High-purity 3,3’,4,4’-benzophenonetetracarboxylic dianhydride and ammonia.
Reaction Setup: Large-scale reactors with precise temperature control.
Purification: Crystallization or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione is used as a building block for synthesizing more complex molecules. Its stable structure makes it an ideal candidate for creating polymers and other macromolecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in the synthesis of bioactive compounds that can interact with proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit certain enzymes or interact with specific receptors in the body.
Industry
Industrially, this compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The carbonyl groups in the structure are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Benzophenonetetracarboxylic Dianhydride: A precursor in the synthesis of 5-(1,3-Dioxoisoindole-5-carbonyl)isoindole-1,3-dione.
Phthalimide: Another isoindole-1,3-dione derivative with similar reactivity but different applications.
N-Phenylphthalimide: A derivative with an additional phenyl group, used in different chemical contexts.
Uniqueness
This compound is unique due to its dual isoindole-1,3-dione structure connected by a carbonyl bridge. This configuration provides it with distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
6097-10-5 |
|---|---|
Molecular Formula |
C17H8N2O5 |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H8N2O5/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22/h1-6H,(H,18,21,23)(H,19,22,24) |
InChI Key |
PGLDTKTVHQZGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10875530.png)


![(2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875551.png)
![1-Ethyl-6-fluoro-7-[4-(naphthalen-1-ylcarbamoyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10875552.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875558.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875560.png)
![4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875570.png)
![3-cyclohexyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10875575.png)
![12-ethyl-12-methyl-4-phenyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10875578.png)
![4-benzyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide](/img/structure/B10875588.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B10875596.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B10875612.png)
![4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875618.png)
